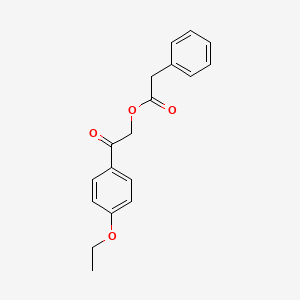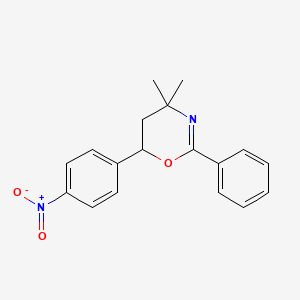
2-(4-ethoxyphenyl)-2-oxoethyl phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethoxyphenyl)-2-oxoethyl phenylacetate, also known as EEOPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(4-ethoxyphenyl)-2-oxoethyl phenylacetate involves its ability to target specific cellular pathways. In cancer cells, 2-(4-ethoxyphenyl)-2-oxoethyl phenylacetate induces apoptosis by activating the caspase cascade, a series of enzymes that play a key role in programmed cell death. Additionally, 2-(4-ethoxyphenyl)-2-oxoethyl phenylacetate has been shown to inhibit the activity of NF-κB, a protein complex that plays a role in inflammation and cancer. By inhibiting NF-κB, 2-(4-ethoxyphenyl)-2-oxoethyl phenylacetate reduces the production of pro-inflammatory cytokines and promotes apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(4-ethoxyphenyl)-2-oxoethyl phenylacetate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(4-ethoxyphenyl)-2-oxoethyl phenylacetate inhibits the growth of cancer cells, reduces the production of pro-inflammatory cytokines, and increases the activity of antioxidant enzymes. In animal studies, 2-(4-ethoxyphenyl)-2-oxoethyl phenylacetate has been shown to reduce tumor growth and improve survival rates in mice with cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-ethoxyphenyl)-2-oxoethyl phenylacetate in lab experiments is its relatively simple synthesis method. Additionally, 2-(4-ethoxyphenyl)-2-oxoethyl phenylacetate has been shown to have potent anticancer properties, making it a promising candidate for further research. However, one limitation of using 2-(4-ethoxyphenyl)-2-oxoethyl phenylacetate in lab experiments is its potential toxicity. Studies have shown that high doses of 2-(4-ethoxyphenyl)-2-oxoethyl phenylacetate can cause liver damage in mice, highlighting the need for further toxicity studies.
Direcciones Futuras
There are several future directions for research on 2-(4-ethoxyphenyl)-2-oxoethyl phenylacetate. One area of interest is the development of 2-(4-ethoxyphenyl)-2-oxoethyl phenylacetate-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to investigate the mechanism of action of 2-(4-ethoxyphenyl)-2-oxoethyl phenylacetate and its potential toxicity. Finally, 2-(4-ethoxyphenyl)-2-oxoethyl phenylacetate has potential applications in materials science and organic electronics, and further research is needed to explore these areas.
Métodos De Síntesis
2-(4-ethoxyphenyl)-2-oxoethyl phenylacetate can be synthesized through a multistep process involving the reaction of ethyl 4-bromobenzoate with 4-ethoxyphenylboronic acid, followed by coupling with phenylacetic acid. The final product is obtained through purification by recrystallization.
Aplicaciones Científicas De Investigación
2-(4-ethoxyphenyl)-2-oxoethyl phenylacetate has been studied for its potential applications in various fields, including pharmaceuticals, materials science, and organic electronics. In the pharmaceutical industry, 2-(4-ethoxyphenyl)-2-oxoethyl phenylacetate has been shown to have anticancer properties. Studies have demonstrated that 2-(4-ethoxyphenyl)-2-oxoethyl phenylacetate inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, 2-(4-ethoxyphenyl)-2-oxoethyl phenylacetate has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
[2-(4-ethoxyphenyl)-2-oxoethyl] 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-2-21-16-10-8-15(9-11-16)17(19)13-22-18(20)12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSKCKWNDIWYFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)COC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxyphenyl)-2-oxoethyl phenylacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-benzyl-5-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B4963330.png)

![5-benzyl-N-(2-methoxybenzyl)-4-phenyl-5H-pyrido[3',4':4,5]pyrrolo[3,2-d]pyrimidin-9-amine](/img/structure/B4963344.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B4963348.png)
![4-fluoro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4963364.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(6-fluoro-1H-indol-1-yl)acetamide](/img/structure/B4963372.png)
![1-(4-chlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B4963380.png)
![2-[(2,6-dimethylphenyl)imino]-3-phenyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B4963412.png)
![1-(4-tert-butylphenoxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol](/img/structure/B4963417.png)
![N-(4-methylphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}urea](/img/structure/B4963435.png)

![2-propoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4963451.png)
![2-({1-[3-(2,6-dimethoxyphenoxy)-2-hydroxypropyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B4963456.png)
![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(3,4-dimethylphenoxy)-2-propanol dihydrochloride](/img/structure/B4963461.png)